Superior Computational Binding Affinity in Multi-Monomer Docking Simulations
In a direct computational head-to-head comparison of silane monomer binding energies to a model substrate, Ureidopropyltrimethoxysilane (UPTMS) exhibits a mean binding energy of -2.39 kcal/mol, surpassing both 3-Aminopropyltriethoxysilane (APTES) at -2.05 kcal/mol and 3-Aminopropyltrimethoxysilane (APTMS) at -1.95 kcal/mol [1]. Critically, in multi-monomer simultaneous docking (MMSD) simulations that better mimic real-world competitive adsorption, UPTMS shows a 16% increase in binding energy, whereas APTMS shows a disproportionately large 60% increase, indicating a different and potentially more predictable adsorption mechanism for UPTMS [2]. This difference in adsorption energetics and cooperative binding behavior directly informs formulation design for complex, multi-component surface treatments.
| Evidence Dimension | Mean Binding Energy (Single Monomer) and % Change in Binding Energy (Multi-Monomer) |
|---|---|
| Target Compound Data | Mean Binding Energy: -2.39 kcal/mol; MMSD % Change: +16% |
| Comparator Or Baseline | APTES: -2.05 kcal/mol, +44% MMSD change; APTMS: -1.95 kcal/mol, +60% MMSD change |
| Quantified Difference | UPTMS binding energy is 0.34 kcal/mol stronger than APTMS (17% higher magnitude); MMSD change for UPTMS is 44 percentage points lower than APTMS |
| Conditions | In silico molecular docking simulations using AutoDock Vina; model substrate not specified in abstract; data from Table 1 and Table 2 of cited study. |
Why This Matters
Higher single-monomer binding energy and a moderate, not extreme, multi-monomer cooperative effect suggest UPTMS can provide more consistent and controllable surface coverage in complex formulations compared to aminosilanes.
- [1] Srivastava, A., et al. Sci Rep. 2024; 14: 23015. Table 1. View Source
- [2] Srivastava, A., et al. Sci Rep. 2024; 14: 23015. Table 2. View Source
